molecular formula C12H19ClN4 B12215462 2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12215462
M. Wt: 254.76 g/mol
InChI Key: ABTYYXOFYWPTOM-UHFFFAOYSA-N
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Description

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with ethyl, methyl, and N-[(1-methylpyrrol-2-yl)methyl] groups, and is often used in research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyl-5-methylpyrazole with N-[(1-methylpyrrol-2-yl)methyl]amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-5-methylpyrazole: Lacks the N-[(1-methylpyrrol-2-yl)methyl] group.

    N-[(1-methylpyrrol-2-yl)methyl]pyrazole: Lacks the ethyl and methyl substitutions on the pyrazole ring.

Uniqueness

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

IUPAC Name

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18N4.ClH/c1-4-16-12(8-10(2)14-16)13-9-11-6-5-7-15(11)3;/h5-8,13H,4,9H2,1-3H3;1H

InChI Key

ABTYYXOFYWPTOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CN2C.Cl

Origin of Product

United States

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